9-Anthracenylmethyl acrylate

Catalog No.
S1537723
CAS No.
31645-34-8
M.F
C18H14O2
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Anthracenylmethyl acrylate

CAS Number

31645-34-8

Product Name

9-Anthracenylmethyl acrylate

IUPAC Name

anthracen-9-ylmethyl prop-2-enoate

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2

InChI Key

IPLSGZRALKDNRS-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

Synthesis and Characterization:

Potential Applications:

While research on AMA is limited, its potential applications lie in the following areas:

  • Photoinitiators: Due to the presence of the anthracene group, AMA might exhibit photoinitiating properties similar to other anthracene derivatives. This could be useful in initiating polymerization reactions using light, potentially leading to the development of new light-curable materials [].
  • Monomers for Functional Polymers: The combination of an acrylate group and an anthracene moiety in AMA offers interesting possibilities for the design of functional polymers. The acrylate group allows for polymerization, while the anthracene group can introduce various functionalities, such as photoresponsiveness or fluorescence, depending on the specific application [].
  • Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are known for their potential applications in OLEDs due to their luminescent properties. AMA, with its anthracene group, could be explored as a potential material for OLED development [].

9-Anthracenylmethyl acrylate is an organic compound characterized by the presence of an anthracene moiety attached to a methyl acrylate group. Its chemical formula is C18H14O2C_{18}H_{14}O_{2}, and it has a molecular weight of 274.30 g/mol. The compound features a conjugated system that includes the anthracene structure, which is known for its photophysical properties, making it significant in various applications, particularly in materials science and organic electronics .

As with most research chemicals, specific hazard information on AMA is limited. However, some general precautions are advisable due to the presence of the anthracene group. Anthracenes can be mildly irritating to the skin and eyes []. Standard laboratory practices for handling chemicals, including wearing gloves, eye protection, and working in a fume hood, are recommended when working with AMA.

Typical for acrylates and aromatic compounds:

  • Polymerization: It can participate in free radical polymerization, leading to the formation of polyacrylate materials.
  • Esterification: The compound can be synthesized via esterification reactions, where it is formed by the reaction of anthracene methanol with acryloyl chloride .
  • Dimerization: Under UV light, 9-anthracenylmethyl acrylate can undergo light-triggered dimerization, resulting in cross-linked structures that are useful in creating reversible silicone elastomers .

The synthesis of 9-anthracenylmethyl acrylate typically involves the following steps:

  • Starting Materials: The synthesis begins with anthracene methanol and acryloyl chloride.
  • Reaction Setup: The reaction is conducted under controlled conditions to facilitate esterification.
  • Purification: Post-reaction, the product is purified through techniques such as extraction with diethyl ether and recrystallization from methanol .
  • Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance and ultraviolet-visible spectroscopy to confirm its structure and purity.

Interaction studies involving 9-anthracenylmethyl acrylate focus on its behavior under various conditions, such as light exposure and temperature changes. These studies reveal that the compound can form stable cross-linked networks when exposed to UV light, which can be reversed upon heating, making it suitable for applications requiring reversible material properties .

Several compounds share structural similarities with 9-anthracenylmethyl acrylate, particularly those containing anthracene or acrylic functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
9-Anthracenylmethyl methacrylateMethacrylate derivativeSimilar polymerization potential but different reactivity due to the methacrylate group .
9-Fluorenylmethyl acrylateFluorene derivativeExhibits distinct optical properties due to the fluorene structure .
2-Anthryl methyl acrylateAnthryl derivativeDisplays different reactivity patterns compared to the anthracenyl variant .

Uniqueness of 9-Anthracenylmethyl Acrylate: Its unique combination of anthracene's photophysical properties with the reactivity of an acrylate makes it particularly valuable for applications in advanced materials and photonics, setting it apart from similar compounds.

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9-Anthracenylmethyl acrylate

Dates

Modify: 2023-08-15

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